Ethyl 4-sulfanylcyclohexane-1-carboxylate
Description
Ethyl 4-sulfanylcyclohexane-1-carboxylate is a cyclohexane derivative featuring an ethyl ester group at position 1 and a sulfanyl (-SH) group at position 2. This compound is of interest in medicinal and synthetic chemistry due to the unique reactivity of the sulfanyl group, which participates in hydrogen bonding, nucleophilic substitutions, and metal coordination.
Properties
IUPAC Name |
ethyl 4-sulfanylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S/c1-2-11-9(10)7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDQLBQXWCFSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-sulfanylcyclohexane-1-carboxylate typically involves the esterification of 4-sulfanylcyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-sulfanylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ethyl 4-sulfonylcyclohexane-1-carboxylate.
Reduction: 4-sulfanylcyclohexane-1-methanol.
Substitution: Ethyl 4-halocyclohexane-1-carboxylate.
Scientific Research Applications
Ethyl 4-sulfanylcyclohexane-1-carboxylate is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article will explore its applications, synthesis, and biological activities, supported by data tables and case studies.
Medicinal Chemistry
This compound is being investigated for its potential as a pharmaceutical agent. Its sulfanyl group can act as a nucleophile in various chemical reactions, making it useful for synthesizing more complex molecules.
Case Study: Synthesis of Tranexamic Acid
A notable application of this compound involves its use as a precursor in the synthesis of tranexamic acid, an antifibrinolytic agent. The synthetic route involves converting this compound into several intermediates before arriving at the final product. This process highlights the compound's utility in drug development and synthesis .
The compound has shown promise in various biological assays, particularly in enzyme inhibition studies. The presence of the sulfanyl group allows for interactions with biological macromolecules, which can lead to significant biological effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This includes activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
Enzyme Inhibition Studies
The reactive nature of the sulfanyl group makes this compound a candidate for studies involving enzyme inhibition. It can modify enzyme active sites, potentially leading to the development of new inhibitors for therapeutic targets.
Example: Protein Modification
In biochemical studies, compounds with sulfanyl functionalities are often used to investigate their effects on protein structure and function. This compound can be employed to explore how modifications affect enzyme activity, offering insights into enzyme mechanisms .
| Activity | Target Organisms/Enzymes | Mechanism |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Disruption of cell membrane |
| Enzyme Inhibition | Various enzymes | Modification of active sites |
Synthesis Pathway for Tranexamic Acid
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | This compound + NaCN | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate |
| 2 | Dehydration with POCl3/Pyridine | Intermediate (not specified) |
| 3 | Saponification with KOH | Corresponding acid |
| 4 | Reductive amination with ammonium hydroxide | Tranexamic acid |
Mechanism of Action
The mechanism of action of Ethyl 4-sulfanylcyclohexane-1-carboxylate involves its interaction with biological molecules through its sulfanyl group. This group can form covalent bonds with thiol groups in proteins, leading to the modification of enzyme activity and protein function. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Sulfanyl (-SH) vs. Sulfonamido (-SO₂NH-) :
The sulfanyl group in the target compound is less sterically hindered and more nucleophilic than the sulfonamido groups in analogs like ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate. This makes the sulfanyl derivative more reactive in thiol-ene click reactions or metal chelation, whereas sulfonamido analogs are often used as enzyme inhibitors due to their hydrogen-bonding capacity .- Sulfanyl (-SH) vs. Oxo (-O): Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) lacks the sulfanyl group but features a ketone at position 3. The oxo group increases polarity, enhancing solubility in polar solvents (e.g., water or ethanol), while the sulfanyl group’s lower polarity may reduce solubility but improve lipid membrane permeability .
- Sulfanyl (-SH) vs. Trifluoromethyl (-CF₃): Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate (CAS 1774896-62-6) contains a strong electron-withdrawing -CF₃ group, which stabilizes the ester against hydrolysis.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent(s) | Molecular Formula | Key Properties |
|---|---|---|---|
| Ethyl 4-sulfanylcyclohexane-1-carboxylate | -SH (position 4) | C₉H₁₄O₂S | High nucleophilicity, moderate polarity |
| Ethyl 4-oxocyclohexanecarboxylate | -O (position 4) | C₉H₁₄O₃ | High polarity, ketone reactivity |
| Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate | -NHCH₂C₆H₅ (position 4), -CH₃ (position 1) | C₁₇H₂₅NO₂ | Basic, enhanced solubility |
| Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate | -CF₃ (position 2), -O (position 4) | C₁₀H₁₃F₃O₃ | Electron-withdrawing, hydrolytically stable |
Research Findings
- Synthetic Utility : Sulfanyl-substituted cyclohexanes are pivotal in synthesizing disulfide-linked polymers, whereas oxo derivatives serve as intermediates for ketone reductions or Grignard reactions .
- Topological Indices : Degree-based topological indices (e.g., Wiener index) for sulfonamido analogs correlate with their solubility and partition coefficients, suggesting similar predictive models could apply to sulfanyl derivatives .
- Safety Profiles : Analogs like ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 80912-59-0) require stringent safety protocols due to fluorinated aromatic groups, whereas sulfanyl compounds may pose risks related to thiol oxidation (e.g., peroxide formation) .
Biological Activity
Ethyl 4-sulfanylcyclohexane-1-carboxylate (CAS Number: 1547445-27-1) is a sulfur-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Chemical Formula: C₉H₁₆O₂S
- Molecular Weight: Approximately 174.29 g/mol
The compound features a cyclohexane ring substituted with a sulfanyl group and an ethyl ester functional group, contributing to its unique chemical reactivity and biological activity.
Research indicates that compounds with sulfanyl groups often exhibit diverse biological activities, including:
- Antioxidant Properties: Sulfur-containing compounds can scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress in cells .
- Anti-inflammatory Effects: this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .
- Neuroprotective Activity: Some studies suggest that similar compounds can protect neuronal cells from damage, indicating a potential role in treating neurodegenerative diseases .
Pharmacological Studies
A summary of relevant pharmacological studies is presented in the table below:
Neuroprotection
In a study investigating neuroprotective agents, this compound was tested alongside other sulfur-containing compounds. The results demonstrated that at a concentration of 1 μM, it significantly improved cell viability under oxidative stress conditions induced by rotenone, with cell viability percentages reaching up to 68% .
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of similar compounds showed that they could effectively reduce levels of IL-6 and IL-8 in macrophages, suggesting a mechanism involving modulation of nitric oxide synthase activity . This highlights the potential for this compound to influence inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
